molecular formula C23H30N4O4S2 B2520828 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-19-5

2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2520828
CAS No.: 449767-19-5
M. Wt: 490.64
InChI Key: YTNLUWVYOJUYGW-UHFFFAOYSA-N
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Description

The compound 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a structurally complex molecule featuring a thieno[2,3-c]pyridine core substituted with a carboxamide group at position 3 and a sulfonamide-linked benzamido group at position 2. The sulfonyl moiety is further functionalized with a 3,5-dimethylpiperidine ring, which may enhance lipophilicity and bioavailability . Sulfones, such as the sulfonylbenzamido group in this compound, are recognized for their broad biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The thienopyridine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and metabolic stability, though specific biological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2/c1-14-10-15(2)12-27(11-14)33(30,31)17-6-4-16(5-7-17)22(29)25-23-20(21(24)28)18-8-9-26(3)13-19(18)32-23/h4-7,14-15H,8-13H2,1-3H3,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNLUWVYOJUYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzamido or piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent choice, and catalyst presence.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thienopyridines exhibit significant antimicrobial activity. For instance, compounds structurally similar to 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide have shown effectiveness against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentrations (MIC) in the low micromolar range .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. Research indicates that thienopyridine derivatives can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) . The structural features of this compound contribute to its ability to interact with these enzymes effectively.

Case Studies

  • Antimicrobial Activity : A study evaluated several thienopyridine derivatives for their antimicrobial effects. The compound exhibited a potent inhibitory effect on bacterial growth comparable to established antibiotics .
  • Enzyme Inhibition : Another investigation focused on the inhibition of acetylcholinesterase by this class of compounds. The results indicated that modifications in the structure could enhance binding affinity and selectivity towards the target enzyme .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperidine ring and the sulfonamide group have been shown to influence both potency and selectivity against various biological targets. For example:

  • Piperidine Substituents : Alterations in the piperidine moiety can enhance solubility and bioavailability.
  • Sulfonamide Variants : Different sulfonyl groups can modulate enzyme inhibition profiles.

Mechanism of Action

The mechanism of action of 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the thiazolo-pyrimidine, pyrimido-quinazoline, and related heterocyclic families described in the literature. Below is a detailed analysis:

Core Heterocyclic Systems

  • Thiazolo[3,2-a]pyrimidines (11a, 11b): These feature a thiazole ring fused to pyrimidine, providing a planar structure with two carbonyl groups that enhance hydrogen-bonding interactions. The presence of a cyano group in 11a/b further increases electrophilicity .
  • Pyrimido[2,1-b]quinazoline (12): This fused system incorporates a quinazoline moiety, known for DNA intercalation and topoisomerase inhibition. Its extended aromatic system may improve intercalation but reduce solubility .

Substituent Effects

  • Cyano vs. Carboxamide: Compounds 11a/b and 12 include cyano groups, which are electron-withdrawing and metabolically stable. In contrast, the carboxamide in the target compound offers hydrogen-bond donor/acceptor capacity, favoring target binding .
  • Aromatic Substituents: The trimethylbenzylidene (11a) and cyanobenzylidene (11b) groups in thiazolo-pyrimidines enhance lipophilicity but may limit solubility. The target compound’s benzamido group balances hydrophilicity and aromatic interactions .

Comparative Data Table

Parameter Target Compound Thiazolo-pyrimidine 11a Thiazolo-pyrimidine 11b Pyrimido-quinazoline 12
Core Structure Thieno[2,3-c]pyridine Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine Pyrimido[2,1-b]quinazoline
Key Functional Groups Sulfonylbenzamido, carboxamide, 3,5-dimethylpiperidine Trimethylbenzylidene, cyano, carbonyl Cyanobenzylidene, cyano, carbonyl Cyano, carbonyl, quinazoline
Molecular Formula Not reported (inferred: C~24~H~29~N~5~O~4~S~2~) C~20~H~10~N~4~O~3~S C~22~H~17~N~3~O~3~S C~17~H~10~N~4~O~3~
Molecular Weight ~555 g/mol (estimated) 386 g/mol 403 g/mol 318 g/mol
Synthetic Yield Not reported 68% 68% 57%
Reported Bioactivity Not reported (sulfones: inferred anti-inflammatory/kinase inhibition) Antimicrobial (general) Antimicrobial (general) Anticancer (DNA intercalation)

Biological Activity

The compound 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a novel thienopyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H25N3O7S2C_{21}H_{25}N_3O_7S_2 with a molecular weight of approximately 495.57 g/mol. The structure features a thienopyridine core which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the compound's anti-proliferative activity against various cancer cell lines. For example, in a study involving colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cells, the compound demonstrated significant inhibition of cell growth with IC50 values ranging from 120 to 350 nM. Specifically, analogs derived from this compound have shown over 85% inhibition in cell proliferation assays (Table 1) .

CompoundCell LineIC50 (nM)
This compoundHCT116120
This compoundMDA-MB-231130

The mechanism by which this compound exerts its anti-cancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, it has been suggested that the thienopyridine core interacts with mitogen-activated protein kinase (MAPK) pathways, which are crucial for cellular responses to growth signals .

Other Biological Activities

In addition to its anticancer properties, derivatives of the compound have also been evaluated for their potential as α-glucosidase inhibitors , which are relevant in the management of diabetes. The presence of polar functional groups in some derivatives has been linked to enhanced inhibitory activity compared to standard references such as acarbose .

Case Studies

  • Study on Anti-Proliferative Activity : A series of benzoyl analogues were synthesized and tested for their anti-proliferative effects on cancer cell lines. The results indicated that compounds with bulky lipophilic groups at specific positions maintained significant activity while allowing for easier synthesis .
  • Inhibition Studies : Another study focused on the biological evaluation of substituted piperidines showed promising results in terms of their activity against α-glucosidase. Molecular docking simulations further elucidated the binding modes responsible for their inhibitory effects .

Q & A

Q. What are the reliable synthetic routes for this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step protocols, including condensation, cyclization, and sulfonylation. For example, a benzamido intermediate can be prepared by reacting hydrazine derivatives with aldehydes in ethanol under acidic conditions, followed by cyclization using sodium hypochlorite (NaClO) . Characterization of intermediates requires 1H/13C-NMR (referenced to DMSO-d6 at 2.50 ppm and 39.52 ppm, respectively), FTIR (to confirm sulfonyl and amide stretches at ~1131 cm⁻¹ and ~1596 cm⁻¹), and HRMS (ESI source, mass accuracy <5 ppm) .

Q. What solvents and conditions are optimal for solubility and stability during synthesis?

Ethanol and DMSO are common solvents for reactions and NMR analysis, respectively. Stability tests should include monitoring via TLC (dichloromethane mobile phase, UV visualization) and NMR kinetics (time-resolved spectra in DMSO-d6 at 300 K) to detect decomposition or tautomerization .

Q. How can researchers validate the purity of the final compound?

Use HPLC with UV detection (C18 column, ammonium acetate buffer pH 6.5) and residual solvent analysis (GC-MS) to ensure compliance with pharmacopeial standards (<0.1% impurities) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Adopt Design of Experiments (DoE) methodologies to test variables (temperature, catalyst loading, solvent ratio). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters, reducing side reactions and improving reproducibility . Statistical modeling (e.g., ANOVA) can identify critical factors affecting yield .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Unexpected splitting may arise from dynamic rotational isomerism or epimerization. Use variable-temperature NMR (e.g., 298–323 K in DMSO-d6) to assess conformational exchange. If epimers co-elute in HPLC, adjust chromatographic conditions (e.g., gradient elution with acetonitrile/ammonium formate) to separate them .

Q. How can structure-activity relationships (SAR) be explored for biological targets?

Synthesize analogs with modifications to the thienopyridine core or piperidinylsulfonyl group (e.g., halogenation, methylation). Test bioactivity (e.g., IC50 in kinase assays) and correlate with computational docking (AutoDock Vina) to identify key binding interactions .

Q. What computational methods predict metabolic stability or toxicity?

Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 metabolism and hepatotoxicity. For electrophilic groups (e.g., sulfonamides), run density functional theory (DFT) calculations (B3LYP/6-31G*) to assess reactivity toward glutathione .

Methodological Considerations

Q. How should researchers handle hygroscopic intermediates during synthesis?

Store intermediates under inert gas (N2/Ar) and use anhydrous solvents (e.g., ethanol dried over molecular sieves). Monitor water content via Karl Fischer titration (<50 ppm) .

Q. What techniques validate crystallinity for X-ray diffraction studies?

Perform powder XRD to confirm crystallinity. For poorly crystalline samples, use crystallization screens (e.g., vapor diffusion with ethyl acetate/hexane) and analyze via DSC (melting endotherm >175°C) .

Q. How can researchers address low reproducibility in biological assays?

Standardize assay conditions:

  • Use positive controls (e.g., staurosporine for kinase inhibition).
  • Pre-treat compounds with DMSO (<0.1% final concentration) to avoid solvent toxicity.
  • Validate results across multiple cell lines (e.g., HEK293, HeLa) .

Data Analysis and Reporting

Q. How should conflicting bioactivity data between in vitro and in vivo models be interpreted?

Assess pharmacokinetic parameters (e.g., plasma protein binding via equilibrium dialysis) and tissue penetration (LC-MS/MS quantification). Differences may arise from poor bioavailability or metabolic clearance .

Q. What statistical methods are appropriate for dose-response studies?

Use nonlinear regression (four-parameter logistic model) to calculate EC50/IC50 values. Report 95% confidence intervals and validate with bootstrapping (n=1000 iterations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.